REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]([C:12]2[N:19]3[C:15]([S:16][C:17]4[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][C:18]=43)=[N:14][CH:13]=2)=[O:11])[CH:5]=[CH:6][CH:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH:10]([C:12]2[N:19]3[C:15]([S:16][C:17]4[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][C:18]=43)=[N:14][CH:13]=2)[OH:11])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
|
Name
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3-(3-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-yl)-2-propene-1-one
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C=CC(=O)C1=CN=C2SC3=C(N21)CCCCC3
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 18 hours
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then maintained at −20° for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
excess reagent was quenched
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saline
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue (0.30 g) was crystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)CCC(O)C1=CN=C2SC3=C(N21)CCCCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |